2-Chloro-5-(ethylsulfonyl)pyridine
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Overview
Description
2-Chloro-5-(ethylsulfonyl)pyridine is an organosulfur compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 . This compound is characterized by the presence of a chloro group at the second position and an ethylsulfonyl group at the fifth position on the pyridine ring. It is a solid at room temperature and is typically white to yellow in color.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(ethylsulfonyl)pyridine can be achieved through various methods. One common approach involves the reaction of 2-chloropyridine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(ethylsulfonyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethylsulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2-azido-5-(ethylsulfonyl)pyridine or 2-thio-5-(ethylsulfonyl)pyridine can be formed.
Oxidation Products: Sulfonic acids are the major products of oxidation reactions.
Reduction Products: Sulfides are the primary products of reduction reactions.
Scientific Research Applications
2-Chloro-5-(ethylsulfonyl)pyridine has a wide range of applications in scientific research:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including selective and reversible antagonists of the P2Y12 receptor.
Chemical Reactivity Studies: The compound is studied for its reactivity and transformations into various derivatives through different chemical processes.
Agrochemicals: It serves as an intermediate in the synthesis of agrochemicals.
Antitumor Activity: Derivatives of this compound have shown potential antitumor activities.
Fluorescent Compounds: It is used in the synthesis of highly emissive fluorophores for photophysical studies.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(ethylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but with a chloromethyl group instead of an ethylsulfonyl group.
2-Chloro-5-trifluoromethylpyridine: Contains a trifluoromethyl group, making it more electronegative.
2-Chloro-3-(ethylsulfonyl)pyridine: The ethylsulfonyl group is at the third position instead of the fifth.
Uniqueness
Properties
IUPAC Name |
2-chloro-5-ethylsulfonylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-12(10,11)6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYXXLKCFWFJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657949 |
Source
|
Record name | 2-Chloro-5-(ethanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206679-92-6 |
Source
|
Record name | 2-Chloro-5-(ethylsulfonyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206679-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(ethanesulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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